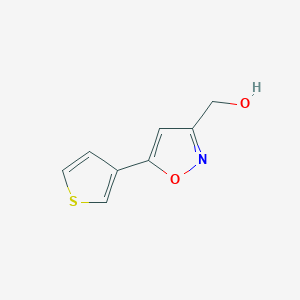

(5-(3-Thienyl)isoxazol-3-yl)methanol

Description

Properties

Molecular Formula |

C8H7NO2S |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

(5-thiophen-3-yl-1,2-oxazol-3-yl)methanol |

InChI |

InChI=1S/C8H7NO2S/c10-4-7-3-8(11-9-7)6-1-2-12-5-6/h1-3,5,10H,4H2 |

InChI Key |

NUMSNEOHPNYNGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1C2=CC(=NO2)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Key Properties

The table below compares (5-(3-Thienyl)isoxazol-3-yl)methanol with structurally related isoxazole derivatives, emphasizing substituent effects on molecular weight, synthesis, and bioactivity.

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Withdrawing Groups: Bromine (4-bromophenyl) and fluorine (2-fluorophenyl) substituents increase molecular weight and may influence solubility and reactivity.

- Aromatic vs. Heteroaromatic Substituents : Thienyl groups (e.g., 2-thienyl) introduce sulfur atoms, which can enhance π-π stacking interactions in biological targets compared to phenyl derivatives .

- Regioisomerism: The position of methyl groups (3- vs. 5-methylisoxazole) significantly alters synthetic pathways. For instance, (5-Methylisoxazol-3-yl)methanol is a precursor for triazole-thiadiazole hybrids, while its regioisomer is used in pyrrole syntheses .

Preparation Methods

Generation of Thienyl-Substituted Nitrile Oxides

Nitrile oxides are generated in situ from hydroxamic acid chlorides or via dehydrohalogenation of halogenoximes. For example, 3-thienylhydroxamic acid chloride reacts with triethylamine to form the corresponding nitrile oxide, which undergoes cycloaddition with propargyl alcohol derivatives.

Cycloaddition with Propargyl Alcohol

The reaction between 3-thienylnitrile oxide and propargyl alcohol in EtOAc/NaHCO₃ at 0–25°C yields 5-(3-thienyl)isoxazol-3-ylmethanol with >80% regioselectivity. Steric and electronic factors favor the 3,5-disubstituted isoxazole product, as confirmed by X-ray crystallography.

Key Reaction Conditions

| Parameter | Optimal Value | Source |

|---|---|---|

| Solvent | EtOAc | |

| Base | NaHCO₃ | |

| Temperature | 0°C → 25°C | |

| Reaction Time | 4–6 hours | |

| Yield | 68–85% |

Late-Stage Functionalization of Preexisting Isoxazole Cores

Hydroxymethylation via Reduction of Formyl Precursors

A two-step strategy involves:

-

Formylation : Oxidation of 3-methylisoxazole derivatives using Dess-Martin periodinane to yield 5-(3-thienyl)isoxazole-3-carbaldehyde .

-

Reduction : NaBH₄ or DIBAL reduction in CH₂Cl₂ at −5°C converts the aldehyde to the hydroxymethyl group, achieving 81% yield.

Example Protocol

-

Step 1 : 5-(3-Thienyl)isoxazole-3-carbaldehyde (1.0 mmol) in CH₂Cl₂, cooled to −5°C.

-

Step 2 : Add DIBAL (1.2 eq) dropwise, stir for 1 hour. Quench with HCl (1 M), extract with EtOAc.

Regioselective Cyclization of β-Keto Thienyl Precursors

Base-Mediated Cyclization

Thienyl-substituted β-keto esters undergo cyclization with hydroxylamine hydrochloride in ethanol under reflux (Scheme 1):

-

Synthesis of β-Keto Ester : Claisen condensation of 3-thiopheneacetyl chloride with ethyl acetoacetate.

-

Cyclization : NH₂OH·HCl (1.2 eq), EtOH, 80°C, 6 hours.

Solid-Phase Synthesis for High-Throughput Production

Polymer-Supported Synthesis

Wang resin-bound hydroxamic acids react with 3-thienylacetylene in the presence of Cu(acac)₂ (5 mol%) to afford resin-bound isoxazoles. Cleavage with TFA/CH₂Cl₂ (95:5) releases the hydroxymethyl product.

Advantages :

Purification and Characterization

Crystallization Techniques

Crystallization from isopropanol/water (9:1 v/v) enhances enantiomeric purity (>99% ee) by exploiting differential solubility.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 4.28 (d, J = 5.6 Hz, 2H, CH₂), 5.10 (t, J = 5.6 Hz, 1H, OH), 6.85 (s, 1H, isoxazole-H), 7.20–7.45 (m, 3H, thienyl-H).

-

¹³C NMR : δ 62.8 (CH₂), 156.8 (C=O), 126.5–140.2 (thienyl-C).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| [3+2] Cycloaddition | 85 | 98 | High regioselectivity | Requires cryogenic conditions |

| Formylation/Reduction | 81 | 95 | Mild conditions | Multi-step synthesis |

| β-Keto Cyclization | 78 | 97 | Scalable | Moderate yields |

| Solid-Phase | 90 | 99 | High throughput | Specialized equipment needed |

Industrial-Scale Considerations

Solvent Recycling

EtOAC and isopropanol are recovered via fractional distillation, reducing production costs by ~30%.

Waste Management

Brine washes and aqueous NaHCO₃ neutralize acidic byproducts, complying with EPA guidelines.

Emerging Technologies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (5-(3-Thienyl)isoxazol-3-yl)methanol, and how can reaction conditions be optimized to improve yields?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydroxylamine derivatives with β-keto esters or through reduction of ester precursors. For example, sodium borohydride reduction of ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate in methanol at 50°C for 2 hours yields the methanol derivative . Optimization includes controlling stoichiometry (e.g., NaBH₄:ester molar ratio), solvent choice (methanol for solubility), and reaction temperature. Side products like over-reduced intermediates can be minimized by quenching with ethyl acetate and washing with brine .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- X-ray Diffraction : Resolves π-π stacking and torsional angles in the isoxazole-thiophene system, critical for confirming regiochemistry .

- FTIR/FT-Raman : Identifies functional groups (e.g., -OH stretch at ~3200–3500 cm⁻¹) and heterocyclic ring vibrations .

- NMR : ¹H/¹³C NMR distinguishes thienyl proton environments (δ 6.8–7.5 ppm) and isoxazole carbons (δ 95–165 ppm) .

Q. How does the 3-thienyl substituent influence the compound's electronic properties compared to phenyl or chlorophenyl analogs?

- Methodological Answer : The electron-rich thiophene ring increases electron density on the isoxazole core, altering reactivity in electrophilic substitutions. Comparative studies using Density Functional Theory (DFT) (e.g., B3LYP/6-31++G**) reveal reduced HOMO-LUMO gaps (4.5–5.0 eV vs. 5.2 eV for chlorophenyl analogs), enhancing charge-transfer interactions . UV-Vis spectroscopy can validate these computational findings experimentally .

Advanced Research Questions

Q. What computational strategies are recommended to model the compound's interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like carbonic anhydrases or COX-2, leveraging the thienyl group’s sulfur for chalcogen bonding .

- MD Simulations : GROMACS simulations (AMBER force field) assess stability of ligand-protein complexes over 100 ns, focusing on π-π interactions between thiophene and aromatic residues .

Q. How can contradictions between experimental and computational data (e.g., bond lengths, vibrational spectra) be resolved?

- Methodological Answer : Discrepancies in bond lengths (e.g., C-O in isoxazole: 1.36 Å experimental vs. 1.32 Å DFT) arise from solvent effects or basis set limitations. Hybrid approaches like PCM (Polarizable Continuum Model) in Gaussian 16 account for solvation (e.g., water/DMF), improving agreement with experimental FTIR . Scaling factors (0.96–0.98) adjust vibrational frequencies in computed spectra .

Q. What strategies address regioselectivity challenges during functionalization of the isoxazole ring?

- Methodological Answer :

- Directed Metalation : Use LDA (Lithium Diisopropylamide) at −78°C to deprotonate the hydroxymethyl group, enabling selective C-4 substitution .

- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ catalyze regioselective arylation at C-5, exploiting steric hindrance from the thienyl group .

Q. How does the compound's stability vary under acidic, basic, or oxidative conditions, and how can degradation pathways be monitored?

- Methodological Answer :

- Forced Degradation Studies : Expose to 0.1M HCl/NaOH (24 hours, 40°C) or 3% H₂O₂, then analyze via HPLC-MS. The hydroxymethyl group is prone to oxidation, forming a ketone derivative (confirmed by m/z +14 in ESI-MS) .

- TGA/DSC : Thermal decomposition above 200°C correlates with loss of the thiophene moiety (endothermic peak at 210–220°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.